molecular formula C38H67NO16 B607311 endo-BCN-PEG12-acid CAS No. 2183440-27-7

endo-BCN-PEG12-acid

Cat. No. B607311
M. Wt: 793.95
InChI Key: VLDILOCSPCYAIX-UHFFFAOYSA-N
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Description

Endo-BCN-PEG12-acid is a monodisperse PEG reagent containing a BCN group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group enables click chemistry with azide-tagged molecules . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Endo-BCN-PEG12-acid is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The BCN group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular formula of endo-BCN-PEG12-acid is C38H67NO16 . Its molecular weight is 793.94 . The IUPAC name of the compound is 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid .


Chemical Reactions Analysis

The terminal carboxylic acid of endo-BCN-PEG12-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group enables click chemistry with azide-tagged molecules .


Physical And Chemical Properties Analysis

The molecular weight of endo-BCN-PEG12-acid is 794.0 g/mol . It is soluble in DMSO, DCM, and DMF . The compound should be stored at -20°C .

Scientific Research Applications

  • Tumor Targeting and Nucleic Acid Delivery : A study by Hagiwara et al. (2018) showed that modification of antisense oligonucleotides with polyethylene glycol (PEG) at the endo-position resulted in enhanced tumor accumulation and prolonged pharmacokinetics. This indicates the potential of endo-modified PEG in targeting solid tumors.

  • Nanostructure Morphology and Cytotoxicity Control : Research by Bobbala et al. (2020) demonstrated that bicontinuous nanospheres (BCNs) made from PEG-block-poly(propylene sulfide) copolymers could effectively deliver hydrophilic and hydrophobic payloads. The study highlighted the ability to control cytosolic delivery and cytotoxicity in response to external stimuli.

  • Oxygen Reduction Reaction Catalysis : Jin et al. (2014) investigated crumpled boron and nitrogen co-doped graphite layers using PEG as a precursor. Their study, found here, revealed that these BCN nanosheets have distinct electronic structures and catalytic properties, useful for applications like fuel cells.

  • Biodistribution and Dual Intracellular Delivery : A study by Allen et al. (2018) compared the biodistribution and cellular uptake of BCNs and polymersomes, finding differences in organ-level uptake and similarities in uptake by immune cells. This has implications for controlled drug delivery.

  • Gene and Nucleic Acid Therapy : Hatakeyama et al. (2011) discussed the development and applications of a multifunctional envelope-type nano device (MEND) for gene delivery, addressing the 'PEG dilemma' in cancer treatment. Their study is available here.

  • Smart Materials for Diagnostics and Programmable Cargo Release : Gayet et al. (2020) developed CRISPR-responsive smart materials using polyethylene glycol-DNA hydrogels, showcasing applications in drug delivery and diagnostics. More information can be found here.

  • Bioorthogonal Chemistry for Cell Encapsulation : Zhan et al. (2019) explored bioorthogonal chemistry for in situ cell encapsulation, using polymers like BCN for creating hydrogels. This is significant for tissue engineering and cell cultures, as detailed in their study, available here.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H67NO16/c40-37(41)7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-39-38(42)55-33-36-34-5-3-1-2-4-6-35(34)36/h34-36H,3-33H2,(H,39,42)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDILOCSPCYAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H67NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-BCN-PEG12-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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